N-(furan-2-ylmethyl)-4-methoxyaniline
Overview
Description
N-(furan-2-ylmethyl)-4-methoxyaniline is a compound that is structurally related to various furan-fused heterocycles and aniline derivatives. It is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen, and an aniline moiety that is substituted with a methoxy group. This compound is of interest due to its potential applications in the synthesis of more complex heterocyclic compounds.
Synthesis Analysis
The synthesis of furan-fused heterocycles, which are structurally related to N-(furan-2-ylmethyl)-4-methoxyaniline, involves the use of precursors such as 3-iodo-4-methoxypyridin-2-ones. These precursors undergo a sequence of reactions including Sonogashira-acetylide coupling, dealkylation, and regioselective furan annulation, facilitated by Et3N-induced S(N)2 processes . Although the specific synthesis of N-(furan-2-ylmethyl)-4-methoxyaniline is not detailed, the methodologies described could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds related to N-(furan-2-ylmethyl)-4-methoxyaniline has been studied using various spectroscopic techniques and X-ray powder diffraction (XRPD). For instance, a compound with a nitro-substituted furan ring and methoxyphenyl groups has been characterized to have a triclinic crystal structure . Similarly, the crystal structure and conformation of 4-((furan-2-ylmethyl)amino)benzoic acid, a related compound, have been confirmed by X-ray diffraction and compared with density functional theory (DFT) calculations . These studies provide insights into the molecular geometry and electronic structure that could be relevant to N-(furan-2-ylmethyl)-4-methoxyaniline.
Chemical Reactions Analysis
The chemical reactivity of furan-fused compounds, akin to N-(furan-2-ylmethyl)-4-methoxyaniline, can be inferred from the synthesis and characterization of similar molecules. For example, N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide, a compound with a furan moiety, has been synthesized and its molecular structure determined, showcasing potential reactivity through intermolecular hydrogen bonding interactions . These interactions are crucial in understanding the chemical behavior of such compounds in various environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to N-(furan-2-ylmethyl)-4-methoxyaniline can be deduced from spectroscopic and crystallographic data. The solid-state structure, molecular packing, and intermolecular interactions have been analyzed using XRPD and Hirshfeld surface analysis . DFT studies provide additional information on the molecular electrostatic potential and frontier molecular orbitals, which are indicative of the compound's reactivity and physicochemical properties . These analyses are essential for predicting the behavior of N-(furan-2-ylmethyl)-4-methoxyaniline in various chemical contexts.
Scientific Research Applications
Application in Coordination Chemistry and Cytotoxicity Profiling
Field : Coordination Chemistry and Biomedical Research
Methods of Application : The ligand was synthesized and characterized through various spectral studies. It was then reacted with Cu (II), Co (II), Ni (II) and Zn (II) acetates to yield complexes with a stoichiometric ratio of 1:2 (M:L) .
Results or Outcomes : The ligand and its metal complexes were found to exhibit different values of HOMO, LUMO energies and HOMO-LUMO energy gap. The ligand was found to be more potent than the metal complexes in in vitro cytotoxic activity towards HePG-2 and HCT-116 cell lines .
Application in Organic Synthesis
Methods of Application : The synthesis involved a reaction of furfurylamine with p-toluenesulfonyl chloride in tert-butylmethyl ether (MTBE) at -15 °C .
Results or Outcomes : The reaction yielded a white solid that was recrystallized from 50% aqueous ethanol to yield colorless platelets .
Application in Catalyst Research
Methods of Application : The synthesis was carried out at room temperature .
Results or Outcomes : The yield of the target secondary amine was 21% .
Application in Green Chemistry
Methods of Application : The manufacture and uses of FPCs involve the conversion of biomass into furfural and 5-hydroxy-methylfurfural . These compounds can then be used to synthesize a variety of other chemicals .
Results or Outcomes : The use of FPCs can potentially lead to the economical synthesis of a wide range of bio-based materials .
Application in Pharmaceutical Research
Field : Pharmaceutical Research
Methods of Application : This compound can be used in various research applications, including the synthesis of new pharmaceutical compounds .
Results or Outcomes : The specific outcomes would depend on the nature of the research .
Application in Efficient Synthesis of Useful Amines
Methods of Application : The transformation process involves the use of H2 and different nitrogen sources in the presence of heterogeneous catalysts .
Results or Outcomes : The yield of the target secondary amine (N-(furan-2-ylmethyl)aniline) was obtained at 21% at room temperature using ethyl acetate as the solvent .
Application in Synthesis of Amides and Esters
Methods of Application : The synthesis was carried out under microwave irradiation using DMT/NMM/TsO− for the amide and EDC for the ester .
Results or Outcomes : The yields of N-(furan-2-ylmethyl)furan-2-carboxamide and furan-2-ylmethyl furan-2-carboxylate were 84% and 71%, respectively .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-methoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-14-11-6-4-10(5-7-11)13-9-12-3-2-8-15-12/h2-8,13H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLWFGQYSFKMFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355301 | |
Record name | N-[(Furan-2-yl)methyl]-4-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-4-methoxyaniline | |
CAS RN |
17377-97-8 | |
Record name | N-[(Furan-2-yl)methyl]-4-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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